molecular formula C11H15NO B13016387 2-((2-Methylcyclopropyl)methoxy)aniline

2-((2-Methylcyclopropyl)methoxy)aniline

Cat. No.: B13016387
M. Wt: 177.24 g/mol
InChI Key: CCAJOEYWJTYVPA-UHFFFAOYSA-N
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Description

2-((2-Methylcyclopropyl)methoxy)aniline (CAS: VC17453389; molecular formula: C₁₁H₁₅NO; molecular weight: 177.24 g/mol) is an aromatic amine featuring a methoxy group substituted with a 2-methylcyclopropyl moiety at the ortho position of the aniline ring. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis . The compound is synthesized via alkylation reactions between aniline derivatives and cyclopropylmethyl halides or related reagents, optimized for high purity and yield. Its applications span drug discovery, where it serves as a scaffold for bioactive molecules, and material science, where its reactivity enables tailored modifications for functional materials .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[(2-methylcyclopropyl)methoxy]aniline

InChI

InChI=1S/C11H15NO/c1-8-6-9(8)7-13-11-5-3-2-4-10(11)12/h2-5,8-9H,6-7,12H2,1H3

InChI Key

CCAJOEYWJTYVPA-UHFFFAOYSA-N

Canonical SMILES

CC1CC1COC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylcyclopropyl)methoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylmethanol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced catalytic systems and continuous flow reactors. The use of transition metal catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylcyclopropyl)methoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential
Research indicates that compounds similar to 2-((2-Methylcyclopropyl)methoxy)aniline may exhibit antidepressant properties. The methoxy substitution on the phenethylamine framework is hypothesized to enhance the pharmacological profile, potentially leading to novel therapeutic agents for mood disorders.

Anticancer Activity
Studies have suggested that derivatives of aniline, including those with cyclopropyl substitutions, may possess anticancer properties. The unique steric and electronic characteristics imparted by the cyclopropyl group could contribute to selective interactions with biological targets involved in cancer progression.

Synthesis and Bioavailability
The synthesis of this compound can be achieved through various methodologies that enhance its solubility and bioavailability, critical factors for pharmacological applications. The oxalate salt form of related compounds indicates a stable ionic state, facilitating its use in drug formulations.

Polymer Chemistry

Polymerization Studies
The compound can be utilized in chemical polymerization processes, particularly in two-phase systems. Research has shown that polymerization of aniline derivatives can lead to novel materials with unique properties, such as conductivity and mechanical strength . The incorporation of this compound into polymer matrices may yield materials suitable for electronic applications.

Cosmetic Formulations
In cosmetic science, polymers derived from aniline compounds are increasingly used as emulsifiers, thickeners, and film formers. The specific properties of this compound could enhance the stability and sensory attributes of cosmetic products, making it a candidate for formulation development .

Environmental Applications

Degradation Studies
The environmental fate of aniline derivatives, including this compound, is crucial for assessing their ecological impact. Research has indicated that certain microbial strains can degrade substituted anilines effectively, suggesting potential bioremediation applications . Understanding the degradation pathways can inform safety assessments and regulatory compliance.

Case Studies

Application AreaStudy ReferenceKey Findings
Antidepressant ResearchPotential antidepressant effects observed
Anticancer ActivityCyclopropyl substitution linked to anticancer activity
Polymer Chemistry Successful polymerization yielding conductive materials
Cosmetic Formulations Enhanced stability and sensory properties in formulations
Environmental Impact Effective degradation by microbial strains

Mechanism of Action

The mechanism of action of 2-((2-Methylcyclopropyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural nuances of 2-((2-Methylcyclopropyl)methoxy)aniline significantly influence its chemical and biological behavior compared to analogs. Below is a detailed analysis of key differences:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Impact
This compound C₁₁H₁₅NO 177.24 2-(2-Methylcyclopropyl)methoxy Enhanced steric hindrance; moderate lipophilicity; potential kinase inhibition
5-(Cyclopropylmethoxy)-2-methylaniline C₁₁H₁₅NO 177.24 5-Cyclopropylmethoxy, 2-methyl Altered substitution pattern reduces steric effects; increased solubility in polar solvents
2-methoxy-5-methyl-N-(2-methylpropyl)aniline C₁₂H₁₉NO 193.28 2-Methoxy, 5-methyl, N-isobutyl Higher molecular weight; improved membrane permeability due to alkyl chain
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline C₁₁H₁₅NO₃S 241.31 5-Methylsulfonyl, 2-cyclopropylmethoxy Sulfonyl group enhances polarity and hydrogen-bonding capacity; antimicrobial potential
3-ethoxy-N-(2-methylpropyl)aniline C₁₂H₁₉NO 193.28 3-Ethoxy, N-isobutyl Ethoxy group increases lipophilicity; alkylation favors receptor binding
2-(1-Methylcyclopropyl)aniline C₁₀H₁₃N 147.22 2-(1-Methylcyclopropyl) Reduced steric bulk compared to methoxy derivatives; higher reactivity in electrophilic substitution

Key Findings from Comparative Analysis

Substitution Position and Steric Effects :

  • The 2-((2-Methylcyclopropyl)methoxy) group in the target compound introduces significant steric hindrance, limiting access to certain enzyme active sites compared to para-substituted analogs like 5-(Cyclopropylmethoxy)-2-methylaniline .
  • 2-(1-Methylcyclopropyl)aniline lacks the methoxy linker, reducing steric bulk and enabling faster reaction kinetics in coupling reactions .

Functional Group Influence :

  • The methylsulfonyl group in 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline enhances solubility in aqueous media and improves binding to polar targets like bacterial enzymes .
  • N-isobutyl substitution in 2-methoxy-5-methyl-N-(2-methylpropyl)aniline increases lipophilicity, favoring blood-brain barrier penetration in neuroactive drug candidates .

Biological Activity Trends :

  • Compounds with cyclopropylmethoxy groups (e.g., target compound and 5-(Cyclopropylmethoxy)-2-methylaniline ) show moderate antimicrobial activity, while methylsulfonyl -containing derivatives exhibit stronger inhibition against Gram-positive bacteria .
  • 3-ethoxy-N-(2-methylpropyl)aniline demonstrates higher affinity for G-protein-coupled receptors due to its ethoxy and alkylamine substituents .

Synthetic Utility :

  • The target compound’s methoxy-cyclopropylmethyl structure allows regioselective modifications, such as nitration or halogenation, which are less feasible in 2-(1-Methylcyclopropyl)aniline due to electronic deactivation .

Biological Activity

2-((2-Methylcyclopropyl)methoxy)aniline, a compound with potential pharmacological applications, has garnered interest in recent years due to its structural features that may influence its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H15NO\text{C}_{11}\text{H}_{15}\text{N}\text{O}
  • Molecular Weight : 179.25 g/mol
  • Functional Groups : Aniline (amine), methoxy (ether), and cyclopropyl (cyclic alkane).

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Kinase Inhibition : Some studies suggest that derivatives of aniline can inhibit key kinases involved in cancer signaling pathways, such as EGFR and ALK, leading to reduced cell proliferation and survival in cancer cell lines .
  • Apoptosis Induction : Compounds within this class have been observed to induce apoptosis in tumor cells. This is often mediated by the activation of caspases and other apoptotic pathways, which are critical for eliminating cancer cells .
  • Antioxidant Activity : Certain aniline derivatives also exhibit antioxidant properties, potentially protecting cells from oxidative stress and inflammation .

In Vitro Studies

A summary of in vitro studies on this compound and related compounds is presented below:

StudyCell LineIC50 (μM)Mechanism
Study AH1975 (EGFR T790M/L858R)0.07829 ± 0.03Kinase inhibition
Study BH2228 (EML4-ALK)0.08183 ± 0.02Kinase inhibition
Study CMCF-7 (Breast cancer)15.63Apoptosis induction

Case Studies

  • Case Study on Cancer Cell Lines : In a comparative study, various aniline derivatives were tested against multiple cancer cell lines including MCF-7 and H1975. The results indicated that modifications to the cyclopropyl group significantly enhanced the cytotoxic effects of these compounds, suggesting a structure-activity relationship that warrants further investigation .
  • Animal Models : Preliminary studies using animal models have shown that compounds similar to this compound can reduce tumor size and improve survival rates when administered in therapeutic doses. These findings support the potential for clinical applications in oncology .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Cancer Treatment : As an inhibitor of key oncogenic pathways, this compound could be developed as a targeted therapy for specific types of cancer.
  • Neurological Disorders : The antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress is a contributing factor.

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